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molecular formula C12H16O5 B1251997 7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione

7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione

Cat. No. B1251997
M. Wt: 240.25 g/mol
InChI Key: UJTPZWKMPAKALM-UHFFFAOYSA-N
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Patent
US05686485

Procedure details

EI-1941-3 is prepared from EI-1941-2 stored at room temperature in the dry state. EI-1941-2 (80 mg) which had been stored was dissolved in 4 ml of methanol. The solution was divided into two portions (2 ml each) and each portion was passed through HPLC column (D-ODS-5-B S-5 120A, YMC). Elution was carried out with 30% acetonitrile at a flow rate of 20 ml/min to separate EI-1941-2-containing fractions and EI-1941-3-containing fractions. The EI-1941-3-containing fractions were combined and concentrated to dryness under reduced pressure to give 13 mg of EI-1941-3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
120A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][C@H:4]1[O:17][C:15](=[O:16])[C:7]2[C@@H:8]([OH:14])[C@@H:9]3[O:13][C@@H:10]3[C:11](=[O:12])[C:6]=2[CH2:5]1>CO>[CH3:1][CH2:2][CH2:3][CH:4]1[O:17][C:15](=[O:16])[C:7]2[CH:8]([OH:14])[CH:9]([OH:13])[CH2:10][C:11](=[O:12])[C:6]=2[CH2:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC[C@@H]1CC2=C([C@H]([C@H]3[C@@H](C2=O)O3)O)C(=O)O1
Step Two
Name
Quantity
80 mg
Type
reactant
Smiles
CCC[C@@H]1CC2=C([C@H]([C@H]3[C@@H](C2=O)O3)O)C(=O)O1
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Three
Name
120A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
stored at room temperature in the dry state
WASH
Type
WASH
Details
Elution
CUSTOM
Type
CUSTOM
Details
to separate EI-1941-2-
ADDITION
Type
ADDITION
Details
containing fractions and EI-1941-3-
ADDITION
Type
ADDITION
Details
containing fractions
ADDITION
Type
ADDITION
Details
The EI-1941-3-containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CCCC1CC2=C(C(C(CC2=O)O)O)C(=O)O1
Measurements
Type Value Analysis
AMOUNT: MASS 13 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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